2-chloro-4-nitro-1,3-benzothiazol-6-ol
Description
2-Chloro-4-nitro-1,3-benzothiazol-6-ol is a heterocyclic compound featuring a benzothiazole core substituted with chloro (-Cl) and nitro (-NO₂) groups at positions 2 and 4, respectively, and a hydroxyl (-OH) group at position 5. Benzothiazoles are aromatic systems with a fused benzene and thiazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-4-nitro-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJNUCKQAHQZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299299 | |
| Record name | 2-Chloro-4-nitro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-71-5 | |
| Record name | 2-Chloro-4-nitro-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-1,3-benzothiazol-6-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration and chlorination reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid or nitric acid for nitration and chlorinating agents like thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-amino-4-nitro-1,3-benzothiazol-6-ol.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-nitro-1,3-benzothiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-1,3-benzothiazol-6-ol involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Comparable Compounds
Key Observations:
Substituent Effects: The nitro group in this compound increases electron deficiency, favoring electrophilic substitution at positions ortho/para to existing groups. In contrast, the methylamino group in the ¹⁸F-labeled analog () enhances solubility and enables use in positron emission tomography (PET) imaging. The morpholine substituent in introduces a bulky, polar group, likely improving water solubility compared to the nitro and chloro groups in the target compound.
Nitro groups (as in the target compound) are often reduced to amines in synthetic pathways, as seen in the preparation of benzimidazoles via tin(II) chloride-mediated reduction ().
Biological and Industrial Applications :
- The ¹⁸F-labeled compound () is used in PET imaging for Alzheimer’s disease, leveraging the benzothiazole core’s affinity for amyloid-beta aggregates.
- The target compound’s nitro and chloro groups may confer antimicrobial or antifungal activity, though this requires further validation.
Research Findings and Comparative Data
Table 2: Key Research Findings
Discussion:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro and chloro groups in the target compound create an electron-deficient aromatic system, contrasting with the electron-donating methylamino and morpholine groups in analogs. This difference may influence reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
- Biological Activity : While benzimidazoles (e.g., ) are well-documented for antimicrobial properties, benzothiazoles with polar substituents (e.g., ) are increasingly studied in neuroscience and oncology.
Biological Activity
2-Chloro-4-nitro-1,3-benzothiazol-6-ol is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities and potential medicinal applications. Its structure includes a chlorine atom at the second position, a nitro group at the fourth position, and a hydroxyl group at the sixth position on the benzothiazole ring. This unique arrangement contributes to its biological properties, making it a subject of interest in pharmacological research.
Chemical Reactions
The compound undergoes several chemical reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: The nitro group can be reduced to an amino group using reducing agents.
- Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial growth. It has been shown to inhibit:
- Dihydroorotase
- DNA Gyrase
These inhibitions disrupt essential cellular processes in bacteria, leading to cell death, thereby showcasing its potential as an antimicrobial agent .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Bacteria | Effective against E. coli and S. aureus |
| Fungi | Active against C. albicans and A. niger |
In studies, the compound has been found to possess both antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
The compound’s derivatives have been explored for their anticancer potential. For instance:
- In vitro studies showed that certain benzothiazole derivatives exhibited cytotoxic effects on cancer cell lines.
- The mechanism involves apoptosis induction in cancer cells through various pathways influenced by the compound's structural features .
Case Studies
- Antibacterial Study : A study conducted by Geronikaki et al. (2009) synthesized several benzothiazole derivatives, including this compound, which showed promising activity against both gram-positive and gram-negative bacteria .
- Antifungal Activity : Research highlighted that this compound effectively inhibited the growth of Candida species, indicating its potential as an antifungal agent .
- Anticancer Research : A study by Suvarna G Kini et al. demonstrated that related benzothiazole compounds exhibited significant cytotoxicity against human cervical cancer cell lines, suggesting a pathway for developing new anticancer drugs .
Comparative Analysis with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and nitro substituents | Antimicrobial and anticancer |
| 4-Nitrobenzothiazole | Lacks chlorine substituent | Limited biological activity |
| 2-Amino-benzothiazole | Amino group instead of nitro | Enhanced anticancer properties |
The presence of both chlorine and nitro groups in this compound contributes to its unique biological activity compared to other benzothiazole derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-nitro-1,3-benzothiazol-6-ol under laboratory conditions?
Microwave-assisted synthesis is a validated method for substituted benzothiazoles. For example, substituted 2-aminobenzothiazoles have been synthesized using microwave radiation, achieving controlled reaction conditions and improved yields. This approach reduces reaction times and enhances purity compared to conventional heating methods . Optimization of nitro and chloro substituent positioning can be guided by analogous protocols for benzothiazole derivatives, such as those involving selective nitration and halogenation steps under acidic conditions.
Q. How can spectroscopic techniques be employed to characterize the structural features of this compound?
Infrared (IR) spectroscopy can identify functional groups like nitro (NO₂) and hydroxyl (OH) through characteristic stretching vibrations (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and substituent effects, with chemical shifts for chloro and nitro groups typically appearing downfield. For instance, nitro-substituted benzothiazoles exhibit distinct ¹H NMR peaks between δ 8.0–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while UV-Vis spectroscopy can probe electronic transitions influenced by the nitro group’s conjugation with the benzothiazole ring.
Q. What experimental parameters should be prioritized for purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying impurities. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane mobile phases can monitor reaction progress. Melting point determination (e.g., using a Kofler block) provides a rapid purity indicator, with deviations >2°C from literature values suggesting contamination. Recrystallization in ethanol/water mixtures is effective for final purification .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts thermochemical properties, including bond dissociation energies and charge distribution. Becke’s three-parameter functional has demonstrated <3 kcal/mol error in atomization energies for nitroaromatics, enabling reliable modeling of nitro group effects on aromatic systems . Solvent effects can be modeled using the polarizable continuum model (PCM), while time-dependent DFT (TD-DFT) predicts UV-Vis spectra and excited-state behavior.
Q. How can crystallographic data for benzothiazole derivatives inform molecular packing and intermolecular interactions?
Q. What strategies are effective in evaluating the bioisosteric potential of nitro and chloro substituents in benzothiazole-based antiviral agents?
Structural analogs like 2-amino-1,3-benzothiazol-6-ol have shown binding to viral proteins (e.g., SARS-CoV-2 nucleocapsid) via π-stacking and hydrogen bonding. Replace nitro with bioisosteres like cyano or trifluoromethyl while retaining electronegativity and steric bulk. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinity changes. In vitro assays (e.g., plaque reduction neutralization tests) validate substitutions’ impact on antiviral activity .
Q. How does isotopic labeling (e.g., ¹⁸F) influence the pharmacokinetic profiling of benzothiazole derivatives in neuroimaging applications?
Radiolabeling with ¹⁸F (t₁/₂ = 109.7 min) enables positron emission tomography (PET) tracking, as demonstrated by fluorinated analogs like 2-[3-(¹⁸F)fluorophenyl]-1,3-benzothiazol-6-ol (Flutemetamol). Lipophilicity (logP) adjustments via substituent modification optimize blood-brain barrier penetration. Comparative studies with ¹¹C-labeled Pittsburgh Compound B (PiB) highlight the trade-offs between isotopic half-life and imaging resolution .
Contradictions and Limitations
- emphasizes the superiority of hybrid DFT functionals for thermochemistry, but older studies may overestimate nitro group stabilization in gas-phase calculations.
- While highlights benzothiazole derivatives for amyloid imaging, their applicability to non-neurodegenerative targets (e.g., viral proteins) remains underexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
